molecular formula C9H13N3O B2716306 3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201204-55-7

3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2716306
CAS RN: 2201204-55-7
M. Wt: 179.223
InChI Key: VXQNONXNUSUOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CP-94,253, is a chemical compound that belongs to the class of triazolones. It is a potent and selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. The dopamine D4 receptor is involved in various physiological and pathological processes, including cognition, emotion, and addiction. Therefore, CP-94,253 has been extensively studied for its pharmacological and therapeutic potential.

Mechanism of Action

3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one acts as a competitive antagonist of the dopamine D4 receptor, which inhibits the binding of dopamine to the receptor. This results in a decrease in the downstream signaling pathways that are mediated by the dopamine D4 receptor. The dopamine D4 receptor is involved in the regulation of various physiological and pathological processes, including cognition, emotion, and addiction. Therefore, 3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has been studied for its potential therapeutic applications in these areas.
Biochemical and Physiological Effects:
3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling pathways, the regulation of gene expression, and the alteration of neuronal activity. These effects have been studied in various animal models and cell cultures, and have provided insights into the physiological and pathological roles of the dopamine D4 receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one in lab experiments include its high affinity and selectivity for the dopamine D4 receptor, which allows for the specific inhibition of this receptor subtype. This enables the study of the physiological and pathological roles of the dopamine D4 receptor without the interference of other dopamine receptor subtypes. However, the limitations of using 3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one in lab experiments include its potential off-target effects, which may affect the interpretation of the results. Therefore, it is important to use appropriate controls and experimental designs to minimize these effects.

Future Directions

There are several future directions for the study of 3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one and the dopamine D4 receptor. These include the development of more selective and potent dopamine D4 receptor antagonists, the investigation of the role of the dopamine D4 receptor in various psychiatric and neurological disorders, and the exploration of the potential therapeutic applications of dopamine D4 receptor antagonists in these disorders. Additionally, the development of new imaging techniques and biomarkers may enable the non-invasive measurement of dopamine D4 receptor activity in vivo, which may provide insights into the physiological and pathological roles of this receptor subtype.

Synthesis Methods

3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be synthesized using several methods, including the condensation of 4-methyl-3-nitro-1H-1,2,4-triazol-5-one with cyclopropylamine, followed by reduction with palladium on carbon. Another method involves the reaction of 4-methyl-3-nitro-1H-1,2,4-triazol-5-one with propargylamine, followed by reduction with lithium aluminum hydride. These methods have been optimized to yield high purity and high yield of 3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

Scientific Research Applications

3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has been extensively studied for its pharmacological and therapeutic potential. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, with minimal activity on other dopamine receptor subtypes. Therefore, it has been used as a tool compound to study the physiological and pathological roles of the dopamine D4 receptor.

properties

IUPAC Name

5-cyclopropyl-4-methyl-2-prop-2-enyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-6-12-9(13)11(2)8(10-12)7-4-5-7/h3,7H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQNONXNUSUOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC=C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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